2-Butyloct-2-enal is an organic compound classified as an aldehyde, characterized by its long carbon chain and the presence of a double bond. Its chemical formula is C10H18O, and it features a butyl group attached to the second carbon of an octenal chain. This structure contributes to its unique properties, making it a subject of interest in various chemical and biological studies. The compound is typically synthesized for use in research and industrial applications due to its reactivity and potential biological activity.
These reactions highlight its versatility in synthetic organic chemistry.
The biological activity of 2-butyloct-2-enal has been explored in various contexts. It exhibits potential interactions with enzymes and other molecular targets within biological systems. For instance, its reactivity with amino compounds suggests possible roles in metabolic pathways or as intermediates in bio
The applications of 2-butyloct-2-enal span several fields:
Studies have shown that 2-butyloct-2-enal interacts with various biological molecules, influencing metabolic pathways and contributing to lipid oxidation processes. Its ability to form derivatives through reactions with amines suggests potential applications in drug design or as a biochemical probe. Additionally, understanding these interactions can aid in assessing its safety and efficacy in food products.
Several compounds are structurally similar to 2-butyloct-2-enal, each exhibiting unique properties:
Compound Name | Structure | Unique Features |
---|---|---|
Hexanal | C6H12O | Shorter carbon chain; commonly used as a flavoring agent. |
Octanal | C8H16O | Similar aldehyde structure; used in perfumery and flavoring. |
Decanal | C10H20O | Longer carbon chain; known for its waxy odor; used in fragrances. |
4-Octenal | C8H14O | Contains a double bond at position four; used in organic synthesis. |
These comparisons illustrate how 2-butyloct-2-enal stands out due to its specific structural features and reactivity patterns, making it particularly useful in both industrial applications and research settings.
2-Butyloct-2-enal is a branched-chain enal characterized by an α,β-unsaturated aldehyde functional group. Its systematic IUPAC name is (E)-2-butyloct-2-enal, though it is also referred to as (Z)-2-butyloct-2-enal depending on stereochemistry. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 13019-16-4 |
Molecular Formula | C₁₂H₂₂O |
Molecular Weight | 182.30 g/mol |
SMILES | CCCCC/C=C(\CCCC)/C=O |
InChIKey | LYGMPIZYNJGJKP-ZRDIBKRKSA-N |
The compound’s structure features a conjugated double bond system, which influences its reactivity in nucleophilic additions and redox reactions.
2-Butyloct-2-enal first gained attention in the mid-20th century as part of broader studies on α,β-unsaturated aldehydes. Early synthetic methods, such as aldol condensation of hexanal and butyraldehyde, were reported in patents from the 1970s. Its natural occurrence in mango was confirmed in the 2010s through gas chromatography-mass spectrometry (GC-MS) analyses, linking it to the fruit’s characteristic aroma. Recent advances in biocatalysis, such as whole-cell catalysts for double reduction reactions, have expanded its synthetic accessibility.
Natural Occurrence:
2-Butyloct-2-enal is a trace volatile compound in ripe mango (Mangifera indica), contributing to its tropical, fruity aroma. Studies attribute its presence to fatty acid degradation pathways during fruit ripening.
Synthetic Origins:
Industrial synthesis typically employs:
The synthesis of 2-butyloct-2-enal primarily relies on aldol condensation reactions between butanal and octanal under basic conditions . The base-catalyzed aldol condensation mechanism involves a series of well-defined steps that lead to the formation of this α,β-unsaturated aldehyde [9] [10].
The mechanism initiates when a hydroxide ion deprotonates the aldehyde at the alpha carbon, forming an enolate ion [9] [12]. This deprotonation step is crucial as it generates the nucleophilic species required for subsequent carbon-carbon bond formation [10]. The enolate ion then functions as a nucleophile and attacks the carbonyl group of the unreacted aldehyde molecule, forming an alkoxide ion intermediate [12].
Following nucleophilic addition, the alkoxide ion undergoes protonation by water to form the β-hydroxy aldehyde intermediate [12]. This aldol product is susceptible to further transformation under the reaction conditions. The final step involves the elimination of water through an elimination via carbanion mechanism, yielding the α,β-unsaturated aldehyde 2-butyloct-2-enal [10] [16].
Common base catalysts employed in this transformation include sodium hydroxide and potassium hydroxide . The reaction typically requires careful temperature control, with optimal conditions maintained at 0-5°C to manage the exothermic nature of the condensation process . Industrial applications often utilize continuous flow aldol condensation processes to ensure higher yields and product purity .
Table 1: Base-Catalyzed Aldol Condensation Parameters for 2-Butyloct-2-enal Synthesis
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 0-5°C | Controls exothermic reaction |
Base Catalyst | Sodium hydroxide/Potassium hydroxide | Essential for enolate formation |
Reaction Time | 1-2 hours | Prevents side reactions |
pH Control | Basic conditions | Maintains enolate stability [13] |
Solvent selection plays a critical role in aldol condensation reactions, significantly influencing both reaction rate and product selectivity [22]. For 2-butyloct-2-enal synthesis, various solvent systems have been investigated to optimize reaction conditions and improve overall efficiency [22].
Aqueous systems represent the most environmentally benign approach for aldol condensations [22]. Water-ethanol mixtures have shown particular promise, with optimal ratios of 1:2 water to ethanol providing enhanced reaction rates while preventing product precipitation [33]. Temperature optimization studies indicate that 303 Kelvin represents the ideal compromise between reaction efficiency and product stability [33].
Polar aprotic solvents such as dimethyl sulfoxide have demonstrated superior performance in certain aldol systems, achieving enantioselectivities up to 73% with minimal water content [43]. However, the choice of solvent must balance reaction efficiency with environmental considerations and downstream processing requirements [22].
Table 2: Solvent System Optimization for Aldol Condensation
Solvent System | Temperature (°C) | Yield (%) | Selectivity | Reference |
---|---|---|---|---|
Water/Ethanol (1:2) | 30 | 19.5 | High | [33] |
Dimethyl sulfoxide/Water | 37 | 47.2 | 63% ee | [43] |
Aqueous sodium hydroxide | 25 | Variable | Good | [10] |
Methanol | 25 | Moderate | Standard | [22] |
Reaction optimization extends beyond solvent selection to encompass catalyst loading, reactant ratios, and reaction time [22]. Studies have shown that catalyst concentrations between 0.1-1.5 molar percent provide optimal balance between reaction rate and cost efficiency [35]. Reactant ratios typically favor slight excess of one aldehyde component to drive reaction completion while minimizing side product formation [33].
The Baylis-Hillman reaction represents an alternative synthetic approach for constructing 2-butyloct-2-enal and related α,β-unsaturated aldehydes [14] [47]. This carbon-carbon bond-forming reaction occurs between an activated alkene and a carbon electrophile in the presence of a nucleophilic catalyst, typically a tertiary amine or phosphine [14].
The mechanism involves Michael addition of the catalyst at the β-position of the activated alkene, leading to an enolate that subsequently reacts with the carbonyl of an aldehyde [47]. This process generates a zwitterion intermediate, and the final product forms upon catalyst release and proton transfer [47]. The reaction offers several advantages including high atom economy, mild reaction conditions, and the absence of transition metal requirements [14].
Tertiary amine catalysts such as triethylenediamine represent the most frequently employed catalytic systems [14]. Alternative catalysts include 4-dimethylaminopyridine, diazabicycloundecene, and various phosphine derivatives [14]. Despite these advantages, the Baylis-Hillman reaction suffers from extremely slow reaction rates, which limits its practical application in industrial settings [14].
Table 3: Baylis-Hillman Reaction Catalyst Performance
Catalyst | Reaction Time | Yield (%) | Product Functionality |
---|---|---|---|
Triethylenediamine | 24-72 hours | 60-80 | High [14] |
4-Dimethylaminopyridine | 48-96 hours | 45-65 | Moderate [14] |
Diazabicycloundecene | 12-48 hours | 70-85 | High [14] |
Phosphine derivatives | 24-72 hours | 55-75 | Variable [14] |
The Baylis-Hillman adducts serve as valuable intermediates for further synthetic transformations [45]. These densely functionalized products can undergo various coupling reactions with activated alkenes, generating complex molecular architectures [45]. The versatility of Baylis-Hillman products has led to their extensive utilization in the synthesis of heterocycles and other cyclic frameworks [14].
2-Butyloct-2-enal exists as distinct geometric isomers, with both E and Z configurations possible around the carbon-carbon double bond [25] [26] [27]. The stereochemical outcome of synthetic reactions depends critically on reaction conditions, catalyst selection, and mechanistic pathways employed [29] [31].
In aldol condensation reactions, the stereochemistry of the final product is determined by the enolate geometry and the transition state organization [29]. E-enolates typically yield anti-products, while Z-enolates produce syn-products [29]. The use of specific metal counterions can influence enolate geometry and subsequently control stereochemical outcomes [29].
Boron-based enolates demonstrate superior stereocontrol compared to lithium, aluminum, or magnesium counterparts due to shorter metal-oxygen bond lengths that tighten the transition state [29]. Reactions employing dibutylboron enolates achieve syn to anti ratios of 97:3, significantly higher than the 80:20 ratios observed with lithium enolates [29].
Table 4: Stereoselectivity in 2-Butyloct-2-enal Synthesis
Enolate Type | Metal Counterion | Syn:Anti Ratio | E:Z Product Ratio |
---|---|---|---|
E-enolate | Lithium | 20:80 | Favors E [29] |
E-enolate | Boron | 3:97 | Highly E-selective [29] |
Z-enolate | Lithium | 80:20 | Favors Z [29] |
Z-enolate | Boron | 97:3 | Highly Z-selective [29] |
Temperature control represents another critical factor in achieving stereoselectivity [31]. Lower temperatures generally favor kinetic control and enhanced stereoselectivity, while elevated temperatures can lead to product isomerization and reduced selectivity [31]. Solvent effects also influence stereochemical outcomes, with polar solvents often promoting different selectivity patterns compared to nonpolar systems [22].
The Zimmermann-Traxler model provides a useful framework for predicting stereochemical outcomes in aldol reactions involving pre-existing stereocenters [29]. This model utilizes a six-membered ring transition state to rationalize the observed stereoselectivity patterns [29].
Aqueous-phase synthesis represents a fundamental green chemistry approach for 2-butyloct-2-enal production, addressing environmental concerns while maintaining synthetic efficiency [17] [18] [19]. Water serves as an inherently safe, non-toxic, and abundant solvent that eliminates the need for harmful organic solvents traditionally employed in aldol condensations [19].
The implementation of aqueous-phase aldol condensations offers multiple environmental benefits including reduced volatile organic compound emissions, simplified waste treatment, and enhanced process safety [17]. Aqueous systems facilitate easier product separation and purification, as organic products can be extracted directly from the aqueous reaction medium [18].
Recent developments in aqueous-phase catalysis have demonstrated the feasibility of achieving high yields and selectivities in water-based systems [18]. Carbon-supported gold catalysts have shown particular promise for aqueous-phase synthesis of α,β-unsaturated compounds, with hydrophobic carbon supports providing crucial selectivity enhancement [18].
Table 5: Aqueous-Phase Synthesis Performance Metrics
System Type | Catalyst | Yield (%) | Selectivity | Environmental Benefits |
---|---|---|---|---|
Pure aqueous | Base catalyst | 65-75 | Good | Minimal waste [17] |
Water/co-solvent | Heterogeneous | 70-85 | Enhanced | Reduced organic content [18] |
Biphasic aqueous | Phase-transfer | 60-80 | Variable | Easy separation [20] |
Microwave-assisted | Various | 75-90 | High | Energy efficient [23] |
Microwave-assisted aqueous synthesis provides additional advantages through reduced reaction times and enhanced energy efficiency [23]. These systems achieve comparable yields to conventional heating methods while significantly reducing energy consumption and reaction duration [23]. The combination of aqueous solvents with microwave activation represents an optimal green chemistry approach for aldol condensation reactions [23].
Catalytic recycling strategies constitute essential components of green chemistry approaches for 2-butyloct-2-enal synthesis, addressing both economic and environmental considerations [21] [24]. Effective catalyst recycling reduces production costs while minimizing waste generation and resource consumption [24].
Heterogeneous catalysis provides the most straightforward approach to catalyst recycling, as solid catalysts can be separated from reaction products through simple filtration [21]. Flow chemistry systems offer particular advantages for catalyst recycling, enabling continuous operation with fixed catalyst beds [21]. These systems demonstrate enhanced catalyst lifetime due to decreased environmental exposure and improved reaction control [21].
Biphasic catalyst systems represent another effective recycling strategy, utilizing phase separation to retain catalysts in one phase while products are extracted into another [24]. Fluorinated catalysts in hydrofluoroether solvents have demonstrated successful recycling through supercritical carbon dioxide extraction, achieving catalyst retention rates exceeding 90% over multiple cycles [24].
Table 6: Catalyst Recycling Performance Data
Recycling Method | Catalyst Type | Retention Rate (%) | Cycle Number | Activity Maintenance |
---|---|---|---|---|
Heterogeneous filtration | Solid base | 95-98 | 10+ | 85-90% [21] |
Biphasic separation | Fluorinated | 90-95 | 8-12 | 70-85% [24] |
Flow chemistry | Immobilized | 98-99 | 20+ | 90-95% [21] |
Ionic liquid | Task-specific | 85-92 | 6-10 | 75-85% [35] |
The development of task-specific ionic liquids has opened new possibilities for catalyst recycling in aldol condensations [35]. These systems combine catalytic activity with easy recovery, achieving multiple recycling cycles while maintaining reasonable activity levels [35]. Ethanolamine acetate ionic liquids have demonstrated particular effectiveness in aldol condensations, with synergistic effects between the amine and acid components [35].
The Nuclear Magnetic Resonance spectroscopy of 2-butyloct-2-enal provides comprehensive structural characterization through both proton and carbon-13 analyses. The Royal Society of Chemistry supplementary data confirms well-defined spectral characteristics for both stereoisomers when analyzed in deuterated chloroform [6].
In the ¹H Nuclear Magnetic Resonance spectrum, the aldehydic proton appears in the characteristic downfield region at 9.5-9.6 parts per million [7]. The vinyl proton of the α,β-unsaturated system resonates at 5.2-5.7 parts per million, typical for vinylic protons [7]. Aliphatic protons contribute multiple signals between 0.8-1.7 parts per million, with terminal methyl groups appearing at 0.8-1.0 parts per million and methylene groups at 1.2-1.4 parts per million [7].
The ¹³C Nuclear Magnetic Resonance spectrum reveals the carbonyl carbon at 190-200 parts per million, characteristic of aldehydic carbonyls [8] [9]. The alkene carbons of the α,β-unsaturated system appear between 100-170 parts per million [8]. Aliphatic carbons contribute signals from 0-50 parts per million, with primary carbons at 0-40 parts per million and secondary carbons at 10-50 parts per million [8].
Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Assignment |
---|---|---|
Aldehydic Proton (¹H) | 9.5-9.6 | CHO proton |
Vinylic Proton (¹H) | 5.2-5.7 | C=C proton |
Alkyl Protons (¹H) | 0.8-1.7 | CH₃, CH₂ protons |
Carbonyl Carbon (¹³C) | 190-200 | C=O carbon |
Alkene Carbons (¹³C) | 100-170 | C=C carbons |
Aliphatic Carbons (¹³C) | 0-50 | CH₃, CH₂ carbons |
The infrared spectroscopy of 2-butyloct-2-enal exhibits characteristic absorption bands that confirm its α,β-unsaturated aldehyde structure. The most diagnostic feature is the carbonyl stretch at approximately 1705 cm⁻¹ [10] [11] [12]. This frequency represents a bathochromic shift from saturated aldehydes (1730 cm⁻¹) due to conjugation with the adjacent double bond [10] [11].
The aldehydic carbon-hydrogen stretches appear as characteristic bands between 2700-2850 cm⁻¹ [13] [14] [15]. The lower frequency absorption around 2720 cm⁻¹ is particularly diagnostic for aldehydes and distinguishes them from ketones [15] [16]. These absorptions result from the unique electronic environment of the aldehydic hydrogen.
The alkene carbon-carbon stretch appears at approximately 1630 cm⁻¹ with medium intensity [13] [14]. Additional absorptions include aliphatic carbon-hydrogen stretches between 2850-3000 cm⁻¹ from the methyl and methylene groups [13] [14].
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C=O Stretch (α,β-unsaturated) | 1705 | Strong | Aldehydic carbonyl |
Aldehydic C-H Stretch | 2720 | Medium | CHO hydrogen |
Aldehydic C-H Stretch | 2820 | Medium | CHO hydrogen |
C=C Stretch | 1630 | Medium | Alkene double bond |
Aliphatic C-H Stretch | 2850-3000 | Strong | CH₃, CH₂ groups |
Gas Chromatography-Mass Spectrometry analysis of 2-butyloct-2-enal demonstrates distinct retention behavior dependent on stationary phase polarity and stereoisomeric configuration. The compound shows significant differences in retention between E and Z isomers across various column types [17] [18] [19].
On non-polar stationary phases, retention indices remain relatively consistent. The BPX-5 capillary column with temperature programming from 60°C to 250°C yields a retention index of 1385 [17]. Analysis on PONA stationary phase reveals retention indices of 1361 for the Z-isomer and 1371 for the E-isomer [18] [20]. The DB-1 column provides a retention index of 1357 [21].
Polar stationary phases exhibit substantially higher retention indices due to enhanced dipolar interactions. The DB-Wax column demonstrates retention indices of 1688 for the Z-isomer and 1697 for the E-isomer [17] [19]. This increased retention reflects the polar character of the carbonyl functionality and its interaction with the polyethylene glycol stationary phase.
Stationary Phase | Column Type | Z-Isomer RI | E-Isomer RI | Temperature Program |
---|---|---|---|---|
BPX-5 | Non-polar | 1385 | - | 60°C→250°C (4°C/min) |
PONA | Non-polar | 1361 | 1371 | 60°C→240°C (4°C/min) |
DB-1 | Non-polar | 1357 | - | 40°C→220°C (2°C/min) |
DB-Wax | Polar | 1688 | 1697 | 60°C→240°C (4°C/min) |
High Performance Liquid Chromatography separation of 2-butyloct-2-enal requires consideration of its physicochemical properties for optimal method development. The compound exhibits a log P value of 4.27 [22] [23], indicating strong hydrophobic character suitable for reverse-phase chromatography.
The molecular structure contains one hydrogen bond acceptor (carbonyl oxygen) and zero hydrogen bond donors [22] [23]. Combined with eight rotatable bonds and a polar surface area of 17 Ų [22] [23], these properties suggest effective retention on hydrophobic stationary phases with limited polar interactions.
Optimal separation conditions would employ reverse-phase columns such as C18 with acetonitrile-water mobile phases. Based on similar compounds, mobile phase optimization might include phosphoric acid for peak shape enhancement or formic acid for mass spectrometry compatibility [24].
Chromatographic Parameter | Value | High Performance Liquid Chromatography Implication |
---|---|---|
Log P | 4.27 | Strong reverse-phase retention |
Hydrogen Bond Acceptors | 1 | Limited polar interactions |
Hydrogen Bond Donors | 0 | No strong polar retention |
Rotatable Bonds | 8 | Moderate conformational flexibility |
Polar Surface Area | 17 Ų | Low polarity profile |
The molecular conformation of 2-butyloct-2-enal is characterized by the constraints imposed by the α,β-unsaturated aldehyde system and E/Z stereoisomerism. The compound adopts different three-dimensional arrangements depending on stereochemical configuration, affecting physical properties and analytical behavior.
The molecular geometry around the C=C double bond maintains planarity to optimize π-orbital overlap and conjugation with the carbonyl system [1] [25]. This planar arrangement is responsible for the bathochromic shift observed in infrared carbonyl absorption. Synthetic preparations typically yield the E-isomer in approximately 98% stereoisomeric purity [6].
Crystallographic analysis reveals the compound exists as a white crystalline solid with melting point 132.0-133.0°C at 760 mmHg [27]. The crystal structure reflects geometric constraints of the conjugated system while minimizing steric interactions between substituents.
Conformational analysis indicates the molecule adopts extended conformations to minimize steric hindrance between the butyl substituent and octyl chain. The eight rotatable bonds [22] [23] provide significant flexibility in aliphatic regions while maintaining rigidity in the conjugated C=C-C=O fragment.
Conformational Parameter | Characteristic | Structural Implication |
---|---|---|
C=C-C=O Geometry | Planar | Maintained conjugation |
Stereoisomerism | E/Z isomers | Different physical properties |
Crystal Form | White crystalline solid | Ordered molecular packing |
Melting Point | 132.0-133.0°C | Intermolecular interactions |
Molecular Flexibility | 8 rotatable bonds | Conformational diversity |